4,7-Dichloro-1H-benzo[d]imidazol-2-amine
Description
4,7-Dichloro-1H-benzo[d]imidazol-2-amine is a benzimidazole derivative characterized by chlorine atoms at positions 4 and 7 of the benzimidazole core and an amine group at position 2. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .
Properties
Molecular Formula |
C7H5Cl2N3 |
|---|---|
Molecular Weight |
202.04 g/mol |
IUPAC Name |
4,7-dichloro-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C7H5Cl2N3/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H3,10,11,12) |
InChI Key |
VISIHKHLHHXUEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)NC(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 4,7-Dichlorobenzene-1,2-diamine Derivatives
One of the foundational approaches to synthesize 4,7-dichloro-1H-benzo[d]imidazol-2-amine is through the cyclization of appropriately substituted o-phenylenediamines. Specifically, 4,7-dichlorobenzene-1,2-diamine serves as a key starting material.
- Reaction with Orthocarbonates:
The diamine reacts with tetraalkyl orthocarbonates (such as tetraethyl orthocarbonate) in the presence of an acid catalyst (e.g., hydrochloric acid, sulfuric acid, or trifluoroacetic acid) to form 5,6-dichloro-2-ethoxy-1H-benzo[d]imidazole intermediates. Subsequent acid treatment converts these intermediates to the desired benzimidazol-2-amine derivatives via cyclization and hydrolysis steps.
This process can be carried out as a one-pot reaction, improving efficiency and reducing purification steps. The reaction may be performed in solvent or under solvent-free conditions, offering flexibility for scale-up and environmental considerations.
Yields are generally good, and the process is amenable to gram-scale synthesis.
(Source: Technical Disclosure Commons, 2025)
| Step | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| a) | 4,7-Dichlorobenzene-1,2-diamine + TEOC + Acid | 5,6-Dichloro-2-ethoxy-1H-benzo[d]imidazole | Acid catalyst choice variable |
| b) | Acid treatment | 4,7-Dichloro-1H-benzo[d]imidazol-2-amine | One-pot possible, scalable |
Visible Light Mediated One-Pot Synthesis
Photocatalyst-Free Cyclodesulfurization Method
A modern and environmentally friendly method involves a one-pot visible light mediated synthesis starting from o-phenylenediamines and isothiocyanates:
Process Overview:
The reaction proceeds via three steps in a single flask at ambient temperature:- N-substitution of o-phenylenediamines with protecting agents.
- Thiourea intermediate formation by reaction with isothiocyanates.
- Visible light mediated cyclodesulfurization to form the benzimidazole ring.
-
- No photocatalyst required.
- Mild reaction conditions (room temperature, open flask).
- Use of less toxic solvents (aqueous ethanol mixtures).
- High yields (up to 92%) and broad substrate scope demonstrated across 69 examples.
- Gram-scale synthesis demonstrated, indicating scalability.
Mechanism Insight:
The reaction proceeds via a radical pathway involving thiyl radicals and reactive oxygen species, leading to a peroxysulfur intermediate that cyclizes to the product.Typical Procedure:
The mixture of o-phenylenediamine, protecting agents, and potassium carbonate is stirred in 90% ethanol/10% water, followed by addition of isothiocyanate and further irradiation with blue LED light for 6 hours.
| Parameter | Details |
|---|---|
| Solvent | 90% Ethanol / 10% Water |
| Base | Potassium carbonate (K2CO3) |
| Light Source | 3 W Blue LED |
| Temperature | Ambient (room temperature) |
| Reaction Time | 6 hours |
| Yield | Up to 92% |
| Scale | Gram-scale demonstrated |
| Key Feature | Photocatalyst-free, radical-mediated pathway |
Coupling of Isothiocyanates with Benzene-1,2-diamines Followed by Cyclization
Two-Step Strategy Using Isothiocyanate Derivatives
An alternative synthetic route involves:
- Preparation of isothiocyanate building blocks from epoxides via azide substitution, silyl protection, Staudinger reduction, and reaction with di(1H-imidazol-1-yl)methanethione.
- Parallel synthesis of substituted benzene-1,2-diamines from 1-fluoro-2-nitrobenzene derivatives through nucleophilic aromatic substitution and nitro group reduction.
- Coupling of these two building blocks followed by intramolecular cyclization mediated by N,N′-diisopropylcarbodiimide (DIC) to afford the benzimidazole derivatives.
This method allows for structural diversity and optimization of biological activity but may suffer from low yield and limited scalability in initial versions. Optimizations have improved these aspects.
(Source: Journal of Medicinal Chemistry, 2024)
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Orthocarbonate Cyclization | 4,7-Dichlorobenzene-1,2-diamine + TEOC | Acid catalysts (HCl, H2SO4, TFA), solvent or solvent-free, one-pot possible | Moderate to High | Scalable, one-pot, flexible solvents | Requires acid handling |
| Visible Light One-Pot Synthesis | o-Phenylenediamines + Isothiocyanates | K2CO3, 90% EtOH/10% H2O, blue LED light, room temp | Up to 92% | Mild, green chemistry, no photocatalyst | Requires light source |
| Isothiocyanate Coupling + DIC | Epoxide-derived isothiocyanates + substituted diamines | DIC-mediated cyclization, multi-step synthesis | Moderate | Structural diversity, SAR optimization | Multi-step, lower scalability |
| Reduction & Cyclization | 2-Amino benzimidazole + aldehydes | NaBH4 reduction, chloroacetyl chloride cyclization | Good | Simple sequence, useful for derivatives | Not direct for target compound |
Chemical Reactions Analysis
Types of Reactions: 4,7-Dichloro-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered biological activities.
Condensation Reactions: It can participate in condensation reactions to form larger heterocyclic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted benzimidazoles with various functional groups.
- Oxidized or reduced derivatives with potential therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 4,7-Dichloro-1H-benzo[d]imidazol-2-amine as an anticancer agent. For instance, a series of derivatives based on this compound were synthesized and evaluated for their inhibitory effects on various cancer cell lines. Notably, compounds containing this benzimidazole scaffold exhibited significant activity against V600E BRAF mutants, a common mutation in several cancers such as melanoma . The National Cancer Institute (NCI) has been involved in screening these compounds for their efficacy against different cancer types, demonstrating promising results .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies have been crucial in optimizing the anticancer properties of compounds derived from 4,7-Dichloro-1H-benzo[d]imidazol-2-amine. For example, modifications to the side chains of the benzimidazole scaffold have led to enhanced potency and selectivity against specific cancer targets . These findings suggest that further structural optimization could yield even more effective therapeutic agents.
Antimicrobial Applications
Inhibition of Biofilm Formation
4,7-Dichloro-1H-benzo[d]imidazol-2-amine has shown potential in combating bacterial infections through its ability to inhibit biofilm formation. In studies involving Pseudomonas aeruginosa, a common pathogen known for its biofilm-forming capabilities, derivatives of this compound demonstrated enhanced antibiotic activity when used in combination with existing antibiotics like ciprofloxacin . This synergistic effect could be pivotal in developing new strategies to tackle antibiotic resistance.
Anti-Nociceptive Effects
In addition to its antimicrobial properties, compounds based on 4,7-Dichloro-1H-benzo[d]imidazol-2-amine have been investigated for their anti-nociceptive effects. Research indicates that certain derivatives can act as antagonists of the P2X3 receptor, which is involved in pain signaling pathways. These compounds have shown efficacy in preclinical models of neuropathic pain, suggesting their potential as analgesics .
Comprehensive Data Tables
The following table summarizes key findings related to the applications of 4,7-Dichloro-1H-benzo[d]imidazol-2-amine:
Case Studies and Research Insights
Several case studies illustrate the diverse applications of 4,7-Dichloro-1H-benzo[d]imidazol-2-amine:
-
Case Study 1: Anticancer Screening
A study conducted by the NCI evaluated a library of compounds based on benzimidazole scaffolds for anticancer activity. The results indicated that specific modifications to the 4,7-Dichloro derivative significantly increased its potency against melanoma cell lines . -
Case Study 2: Synergistic Antibiotic Effects
Research involving combinations of 4,7-Dichloro derivatives with traditional antibiotics showed a marked increase in bacterial susceptibility. This finding is critical for addressing the growing issue of antibiotic resistance in clinical settings .
Mechanism of Action
The mechanism of action of 4,7-Dichloro-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of essential biological pathways. For example, it may inhibit the activity of DNA topoisomerases, which are crucial for DNA replication and cell division . This inhibition can result in the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4,7-Dichloro-1H-benzo[d]imidazol-2-amine with structurally related benzimidazole derivatives, focusing on substituents, synthesis, and biological activity.
Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Key Observations
The 3,4-dichlorobenzyl group in compound 11 enhances hydrophobic interactions, which may explain its high purity and stability .
Synthetic Flexibility :
- Derivatives like 23 and 31 demonstrate the feasibility of modifying the N1 or C7 positions via alkylation, acylation, or etherification .
- Acid-amine coupling (e.g., 11k ) introduces diverse functional groups, enabling tailored interactions with biological targets .
Biological Activity :
- Compound 10244308 shows strong binding affinity (-7.3 kcal/mol) to MRSA’s PBP2A protein, suggesting that bulky N2 substituents (e.g., imidazole propyl) enhance target engagement .
- Dichlorobenzyl-substituted compounds (e.g., 11 , 31 ) exhibit >98% purity, indicating synthetic robustness for pharmaceutical development .
Electronic and Steric Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
